molecular formula C23H26N4O B11550791 N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

Cat. No.: B11550791
M. Wt: 374.5 g/mol
InChI Key: QBSMIFJCLPUCLF-PCLIKHOPSA-N
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Description

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation of 4-(Diethylamino)benzaldehyde with 2-(naphthalen-2-yl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C23H26N4O/c1-3-27(4-2)22-13-9-18(10-14-22)16-25-26-23(28)17-24-21-12-11-19-7-5-6-8-20(19)15-21/h5-16,24H,3-4,17H2,1-2H3,(H,26,28)/b25-16+

InChI Key

QBSMIFJCLPUCLF-PCLIKHOPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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